molecular formula C20H22N4O4S2 B2983647 (4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-88-0

(4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B2983647
CAS No.: 851807-88-0
M. Wt: 446.54
InChI Key: SKZVVACTUGSLKY-UHFFFAOYSA-N
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Description

(4-Morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone is a useful research compound. Its molecular formula is C20H22N4O4S2 and its molecular weight is 446.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

One significant application of morpholine derivatives in scientific research is in the synthesis of potential PET (Positron Emission Tomography) agents for imaging in neurological diseases, such as Parkinson's Disease. For instance, a study by Wang et al. (2017) outlines the synthesis of a compound closely related to morpholine derivatives for PET imaging of LRRK2 (Leucine-rich repeat kinase 2) enzyme in Parkinson's disease. This compound demonstrated high radiochemical yield and purity, making it a potential candidate for in vivo imaging applications (Wang, Gao, Xu, & Zheng, 2017).

Structural and Biological Activity

Another aspect of research involves exploring the structural characteristics and biological activity of morpholine derivatives. Prasad et al. (2018) conducted synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle containing morpholine, evaluating its antiproliferative activity. The study highlighted the compound's crystal structure and intermolecular interactions, underscoring its potential in drug design and development (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Enzyme Inhibitory Activity

Research also extends to the enzyme inhibitory activity of morpholine-based compounds. A study by Cetin et al. (2021) focused on designing and evaluating thiophene-based heterocyclic compounds containing morpholine for their enzyme inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase. The study identified several compounds with potent inhibitory activities, offering insights into the development of enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).

Anti-inflammatory and Antibacterial Agents

Furthermore, morpholine derivatives have been investigated for their potential as anti-inflammatory and antibacterial agents. Ravula et al. (2016) synthesized and evaluated novel pyrazoline derivatives containing morpholine for their anti-inflammatory and antibacterial activities. The study reported compounds with high activity levels, showcasing the therapeutic potential of morpholine derivatives in treating inflammation and bacterial infections (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c25-19(24-9-8-22-20(24)29-15-16-2-1-7-21-14-16)17-3-5-18(6-4-17)30(26,27)23-10-12-28-13-11-23/h1-7,14H,8-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZVVACTUGSLKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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